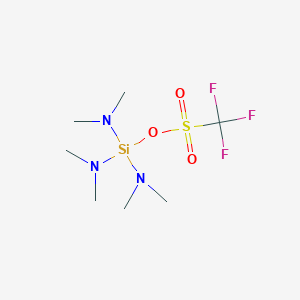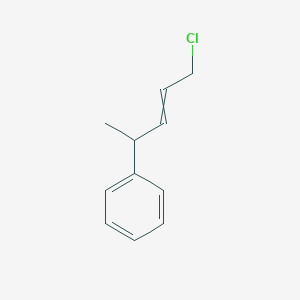
(5-Chloropent-3-en-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloropent-3-en-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a 5-chloropent-3-en-2-yl group. This compound is of interest due to its unique structure, which combines a chlorinated alkene with an aromatic ring, making it a valuable intermediate in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for (5-Chloropent-3-en-2-yl)benzene involves the reaction of 1-phenylethan-1-ol with (1-chloroallyl)trimethylsilane. This reaction is catalyzed by homogeneous Scandium triflate (Sc(OTf)3) under mild and neutral conditions. The reaction proceeds via the formation of a β-silyl-substituted carbocation intermediate, which then undergoes allylation to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of scalable catalytic processes, such as those involving Scandium triflate, is likely to be employed due to their efficiency and mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(5-Chloropent-3-en-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The alkene group can be oxidized to form epoxides or diols.
Reduction Reactions: The alkene group can be reduced to form saturated hydrocarbons.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines can replace the chlorine atom under basic conditions.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the alkene group.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the alkene group.
Major Products
Substitution: Products include hydroxylated or aminated derivatives.
Oxidation: Products include epoxides or diols.
Reduction: Products include saturated hydrocarbons.
Scientific Research Applications
(5-Chloropent-3-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules due to its unique structure.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (5-Chloropent-3-en-2-yl)benzene exerts its effects involves the formation of reactive intermediates, such as carbocations, during chemical reactions. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and products. The pathways involved often include electrophilic aromatic substitution and nucleophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
- (5-Chloropent-4-en-2-yl)benzene
- (5-Chloropent-2-en-2-yl)benzene
- (5-Chloropent-3-en-1-yl)benzene
Uniqueness
(5-Chloropent-3-en-2-yl)benzene is unique due to the position of the chlorine atom and the double bond within the pentenyl group. This specific arrangement influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.
Properties
CAS No. |
143701-19-3 |
|---|---|
Molecular Formula |
C11H13Cl |
Molecular Weight |
180.67 g/mol |
IUPAC Name |
5-chloropent-3-en-2-ylbenzene |
InChI |
InChI=1S/C11H13Cl/c1-10(6-5-9-12)11-7-3-2-4-8-11/h2-8,10H,9H2,1H3 |
InChI Key |
HFZXKDHVFPQJIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CCCl)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


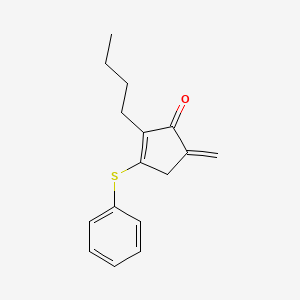
![5-Iodo-1-[(4-methoxyphenyl)methyl]-1h-tetrazole](/img/structure/B12551508.png)
![Cyclobuta[B]furo[2,3-D]pyridine](/img/structure/B12551510.png)
![2-{4-[(E)-Phenyldiazenyl]phenoxy}ethan-1-amine](/img/structure/B12551511.png)
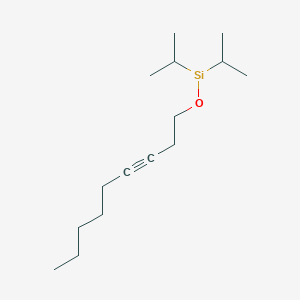
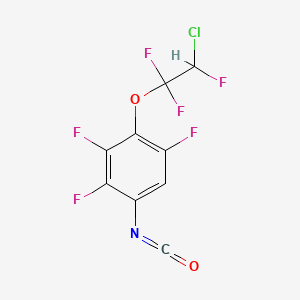
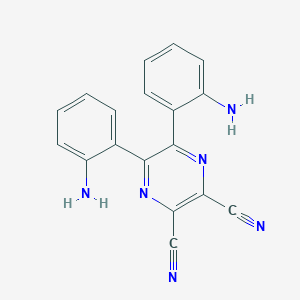
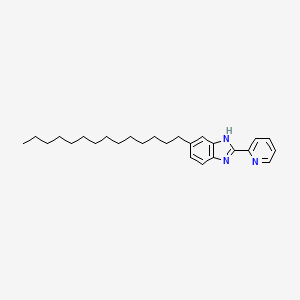
![N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide](/img/structure/B12551544.png)
![Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]-](/img/structure/B12551546.png)
![Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate](/img/structure/B12551550.png)
![2'-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1'-biphenyl]-2-carboxylate](/img/structure/B12551552.png)
